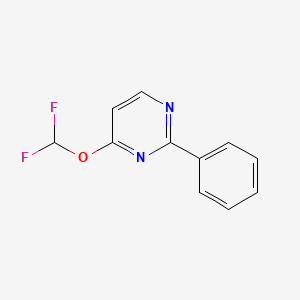

4-(Difluoromethoxy)-2-phenylpyrimidine

Description

4-(Difluoromethoxy)-2-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at position 2 with a phenyl group and at position 4 with a difluoromethoxy group. The difluoromethoxy moiety (–OCF₂H) introduces both lipophilic and electron-withdrawing effects, which can influence the compound’s pharmacokinetic and pharmacodynamic properties. This structure is of interest in medicinal and agrochemical research due to pyrimidine’s prevalence in bioactive molecules .

Propriétés

Formule moléculaire |

C11H8F2N2O |

|---|---|

Poids moléculaire |

222.19 g/mol |

Nom IUPAC |

4-(difluoromethoxy)-2-phenylpyrimidine |

InChI |

InChI=1S/C11H8F2N2O/c12-11(13)16-9-6-7-14-10(15-9)8-4-2-1-3-5-8/h1-7,11H |

Clé InChI |

BTCGYLILJCINEA-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=NC=CC(=N2)OC(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)-2-phenylpyrimidine typically involves the introduction of the difluoromethoxy group into the pyrimidine ring. One common method is the reaction of 2-phenylpyrimidine with difluoromethylating agents under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene reagents in the presence of a base such as potassium hydroxide (KOH) in a solvent like acetonitrile (MeCN) .

Industrial Production Methods

Industrial production of 4-(Difluoromethoxy)-2-phenylpyrimidine may involve continuous flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions and recycling of reagents to minimize waste and reduce costs .

Analyse Des Réactions Chimiques

Types of Reactions

4-(Difluoromethoxy)-2-phenylpyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cross-Coupling Reactions: The phenyl group can participate in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Difluorocarbene Reagents: Used for introducing the difluoromethoxy group.

Bases: Such as potassium hydroxide (KOH) for facilitating reactions.

Solvents: Acetonitrile (MeCN) is commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyrimidines, while cross-coupling reactions can produce more complex aromatic compounds .

Applications De Recherche Scientifique

4-(Difluoromethoxy)-2-phenylpyrimidine has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 4-(Difluoromethoxy)-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

4-(Pent-4-yn-1-yloxy)-2-phenylpyrimidine

- Structure : Position 4 substituent is a pent-4-yn-1-yloxy group (–O–C≡C–CH₂CH₂CH₃).

- Biological Activity : Tested for acetylcholinesterase (AChE) inhibition, a target in Alzheimer’s disease (AD) therapy. Multi-target strategies involving such analogs aim to address AD’s complexity better than single-target approaches .

- Key Difference : The linear alkyne chain may enhance membrane permeability but could reduce metabolic stability compared to the compact difluoromethoxy group.

2-[4-(Chloromethyl)phenoxy]-4,6-dimethoxypyrimidine

- Structure: Chloromethylphenoxy (–O–C₆H₄–CH₂Cl) at position 2 and methoxy (–OCH₃) groups at 4 and 6.

- Methoxy groups improve solubility but reduce lipophilicity .

- Key Difference : The difluoromethoxy group in the target compound balances lipophilicity and electronic effects more effectively than chlorine or methoxy substituents.

4-Methyl-6-phenylpyrimidin-2-amine

- Structure : Methyl (–CH₃) at position 4 and phenyl at position 6, with an amine (–NH₂) at position 2.

- Molecular Geometry : Dihedral angles between phenyl and pyrimidine rings range from 29.41° to 46.32°, influencing stacking interactions in biological systems .

- Key Difference : The absence of an oxygen-containing substituent at position 4 reduces hydrogen-bonding capacity compared to the target compound.

Core Heterocycle Modifications

4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine

- Structure : Replaces pyrimidine with a thiazole ring; difluoromethoxy group is on a phenyl ring attached to the thiazole.

- Implications : Thiazoles are more π-electron-deficient than pyrimidines, altering binding affinities in enzyme interactions. The difluoromethoxy group’s position may limit resonance effects compared to the target compound .

Functional Group Similarities

N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine

- Structure: Nitro (–NO₂) and fluoro (–F) groups on the phenyl ring, with a methoxy (–OCH₃) group at position 2.

- Similarity Score : 0.78 (structural resemblance to the target compound) .

- Key Difference : Nitro groups enhance redox activity but may increase toxicity risks, whereas difluoromethoxy offers metabolic stability.

Data Table: Comparative Analysis of Key Compounds

*Estimated based on similar structures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.